molecular formula C18H12BrF3O3 B12208720 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B12208720
M. Wt: 413.2 g/mol
InChI Key: ALTZUTARDUQTSB-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives .

Scientific Research Applications

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12BrF3O3

Molecular Weight

413.2 g/mol

IUPAC Name

3-(4-bromophenyl)-7-ethoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C18H12BrF3O3/c1-2-24-12-7-8-13-14(9-12)25-17(18(20,21)22)15(16(13)23)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3

InChI Key

ALTZUTARDUQTSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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